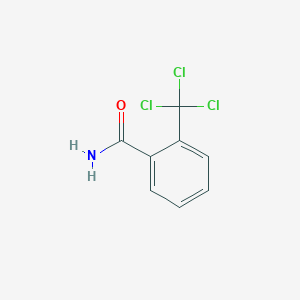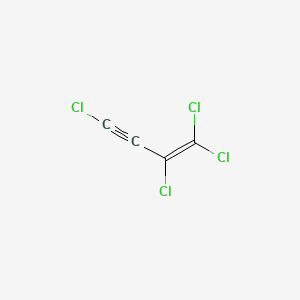
1,1,2,4-Tetrachlorobut-1-en-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,4-Tetrachlorobut-1-en-3-yne is an organic compound with the molecular formula C₄Cl₄ It is a chlorinated derivative of buten-3-yne, characterized by the presence of four chlorine atoms attached to the carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,4-Tetrachlorobut-1-en-3-yne can be synthesized through the chlorination of buten-3-yne. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination of the buten-3-yne molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of chlorine gas over buten-3-yne in a reactor vessel, with the reaction being monitored and controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,2,4-Tetrachlorobut-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can be employed under appropriate conditions.
Major Products Formed
Oxidation: Chlorinated carboxylic acids or ketones.
Reduction: Less chlorinated derivatives of buten-3-yne.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1,1,2,4-Tetrachlorobut-1-en-3-yne has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,2,4-Tetrachlorobut-1-en-3-yne involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrachloroethane: Another chlorinated organic compound with similar properties.
1,2,2,4-Tetrachlorobutane: Shares structural similarities but differs in the position of chlorine atoms.
1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: A fluorinated and chlorinated derivative with distinct chemical behavior.
Uniqueness
1,1,2,4-Tetrachlorobut-1-en-3-yne is unique due to its specific arrangement of chlorine atoms and the presence of a triple bond in its structure
Properties
CAS No. |
5658-91-3 |
|---|---|
Molecular Formula |
C4Cl4 |
Molecular Weight |
189.8 g/mol |
IUPAC Name |
1,1,2,4-tetrachlorobut-1-en-3-yne |
InChI |
InChI=1S/C4Cl4/c5-2-1-3(6)4(7)8 |
InChI Key |
YOKYQLFAWHTQRR-UHFFFAOYSA-N |
Canonical SMILES |
C(#CCl)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


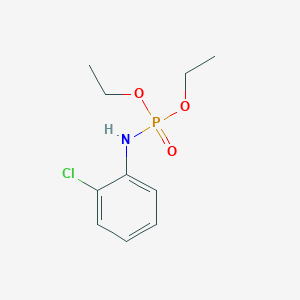
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
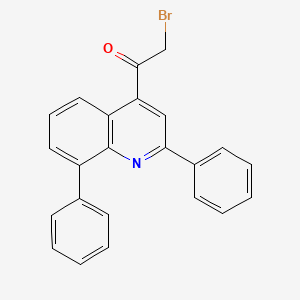
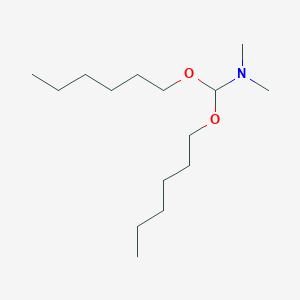
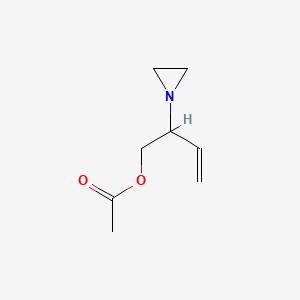
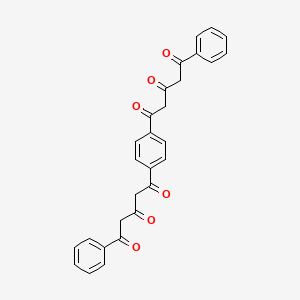
![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)

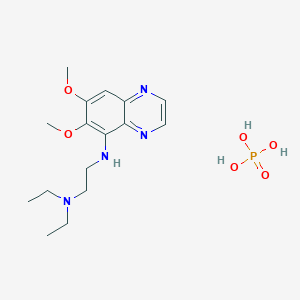
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
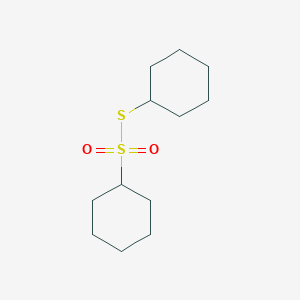
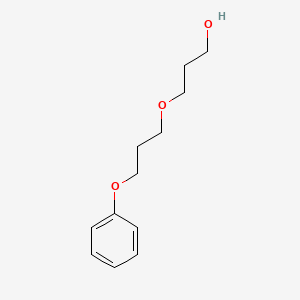
![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
